molecular formula C10H10Br2 B2735234 1-Bromo-4-(4-bromobut-1-en-1-yl)benzene CAS No. 1190898-63-5

1-Bromo-4-(4-bromobut-1-en-1-yl)benzene

Cat. No.: B2735234
CAS No.: 1190898-63-5
M. Wt: 289.998
InChI Key: SWFZIPGBWYSZQA-HNQUOIGGSA-N
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Description

1-Bromo-4-(4-bromobut-1-en-1-yl)benzene is an organic compound characterized by the presence of bromine atoms attached to a benzene ring and a butenyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(4-bromobut-1-en-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-bromo-1-butene, followed by a coupling reaction with a benzene derivative. The reaction typically requires a catalyst, such as palladium, and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(4-bromobut-1-en-1-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of alkanes or alkenes.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzenes, alcohols, ketones, alkanes, and alkenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4-(4-bromobut-1-en-1-yl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-4-(4-bromobut-1-en-1-yl)benzene exerts its effects involves its interaction with various molecular targets. The bromine atoms facilitate the formation of reactive intermediates, which can undergo further chemical transformations. These intermediates can interact with enzymes, receptors, or other biomolecules, leading to a range of biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(4-bromobut-1-en-1-yl)benzene is unique due to the presence of both a benzene ring and a butenyl group with bromine atoms. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-4-[(E)-4-bromobut-1-enyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2/c11-8-2-1-3-9-4-6-10(12)7-5-9/h1,3-7H,2,8H2/b3-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFZIPGBWYSZQA-HNQUOIGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCCBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CCBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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